molecular formula C5H9N3S B3381775 4-Propyl-4H-1,2,4-triazole-3-thiol CAS No. 27105-99-3

4-Propyl-4H-1,2,4-triazole-3-thiol

Cat. No. B3381775
CAS RN: 27105-99-3
M. Wt: 143.21 g/mol
InChI Key: CCHHCDJJRLONST-UHFFFAOYSA-N
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Description

“4-Propyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the CAS Number: 27105-99-3 . It has a molecular weight of 143.21 .

Scientific Research Applications

Synthesis and Structural Features

4-Propyl-4H-1,2,4-triazole-3-thiol derivatives are synthesized for various applications. A study by Aksyonova-Seliuk, Panasenko, and Knysh (2018) focused on synthesizing derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol, investigating their physical and chemical properties for potential biologically active substances (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Antitumor Activity

Ovsepyan, Dilanyan, Arsenyan, Muradyan, Minasyan, and Melik-Ohanjanyan (2018) synthesized 3,4-Substituted-(4H)-1,2,4-triazole-5-thiols for studying their antitumor properties, highlighting the biological significance of 1,2,4-triazole derivatives (Ovsepyan et al., 2018).

Corrosion Inhibition

Triazole derivatives, including those related to this compound, have been studied for their corrosion inhibition properties. Quraishi and Jamal (2002) investigated the influence of fatty acid triazoles on the corrosion of mild steel, demonstrating the potential industrial applications of these compounds (Quraishi & Jamal, 2002).

Antimicrobial Activity

Research by Martin (2020) synthesized novel 1,2,4-triazoles and evaluated their antimicrobial activity, indicating the potential use of these compounds in developing new antimicrobial agents (Martin, 2020).

Synthesis and Physicochemical Properties

Kravchenko, Panasenko, and Knysh (2018) focused on the synthesis and research of derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, looking at their antimicrobial, act-protective, antioxidative, and hypolipidemic activities, which is significant for pharmaceutical applications (Kravchenko, Panasenko, & Knysh, 2018).

Electrochemical Studies

Chauhan, Quraishi, Carrière, Seyeux,Marcus, and Singh (2019) conducted a study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, examining it as a corrosion inhibitor for copper. This study involved electrochemical impedance spectroscopy and potentiodynamic polarization, highlighting the compound's potential in materials science and corrosion prevention (Chauhan et al., 2019).

Biological Activity Prediction

Srivastava et al. (2016) explored the biological activity of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomers. Using density functional theory (DFT) and various spectroscopic methods, they predicted the compound's biological activities, such as potential inhibition of cyclin-dependent kinase 5 enzyme, demonstrating the importance of these compounds in drug discovery (Srivastava et al., 2016).

properties

IUPAC Name

4-propyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-2-3-8-4-6-7-5(8)9/h4H,2-3H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHHCDJJRLONST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244957
Record name 2,4-Dihydro-4-propyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27105-99-3
Record name 2,4-Dihydro-4-propyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27105-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-4-propyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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